molecular formula C7H13NO B13189274 1-(1-Aminocyclobutyl)propan-2-one

1-(1-Aminocyclobutyl)propan-2-one

Cat. No.: B13189274
M. Wt: 127.18 g/mol
InChI Key: QEMBUEMBSWMYHT-UHFFFAOYSA-N
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Description

1-(1-Aminocyclobutyl)propan-2-one is an organic compound with the molecular formula C7H13NO It features a cyclobutane ring substituted with an amino group and a ketone group on the propan-2-one chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminocyclobutyl)propan-2-one can be achieved through several methodsAnother method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by cyclization and functional group transformations .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, cyclization, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminocyclobutyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces oxides or ketones.

    Reduction: Yields alcohols.

    Substitution: Forms substituted derivatives with various functional groups.

Scientific Research Applications

1-(1-Aminocyclobutyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclobutyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Aminocyclobutyl)propan-2-one is unique due to its cyclobutane ring structure combined with an amino group and a ketone group

Biological Activity

1-(1-Aminocyclobutyl)propan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a cyclobutyl ring which contributes to its unique chemical reactivity. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions, such as the alkylation of glycine derivatives followed by intramolecular cyclization. This synthetic route allows for the production of high yields and purity, making it suitable for further biological evaluation.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, it may influence protein synthesis by promoting mistranslation or inhibiting proofreading mechanisms in ribosomal processes.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives similar to this compound exhibit significant anticancer properties, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231. Compounds from related series demonstrated IC50 values indicating cytotoxic effects at low micromolar concentrations .
  • Antibacterial Activity : Research indicates that certain analogs possess antibacterial properties against Gram-positive bacteria. These findings suggest potential applications in treating infections caused by multidrug-resistant strains .
  • Antiviral Activity : Some studies have explored the antiviral potential of similar compounds, revealing interactions with viral proteins that could inhibit replication .

Anticancer Research

A notable study evaluated the effects of various compounds structurally related to this compound on breast cancer cell lines. The results indicated that certain derivatives significantly decreased cell viability at concentrations as low as 6.25 µM in MDA-MB-231 cells, highlighting their potential as therapeutic agents against aggressive cancer types .

Antibacterial Studies

In another investigation, synthetic derivatives demonstrated effective inhibition against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compounds exhibited activity in the low micromolar range, indicating their potential as new antibacterial agents .

Comparative Analysis with Similar Compounds

Compound ClassBiological ActivityNotable Findings
Cyclopropane DerivativesAnticancerEffective against TNBC cell lines
Cyclohexane DerivativesAntibacterialActive against Gram-positive pathogens
This compoundAntiviral and AnticancerSignificant cytotoxicity at low concentrations

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-(1-aminocyclobutyl)propan-2-one

InChI

InChI=1S/C7H13NO/c1-6(9)5-7(8)3-2-4-7/h2-5,8H2,1H3

InChI Key

QEMBUEMBSWMYHT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1(CCC1)N

Origin of Product

United States

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